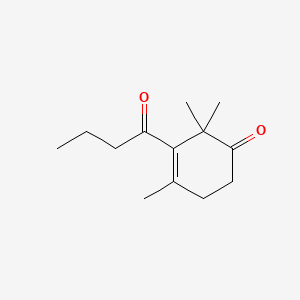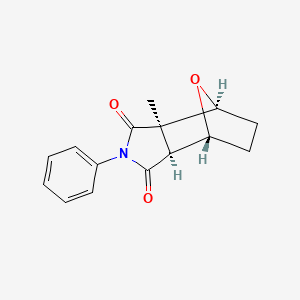
(3aS,4R,7S,7aR)-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-3aH-4,7-epoxyisoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3aS,4R,7S,7aR)-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-3aH-4,7-epoxyisoindole-1,3-dione is a complex organic compound with a unique structure that includes multiple stereocenters and an epoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4R,7S,7aR)-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-3aH-4,7-epoxyisoindole-1,3-dione typically involves the reaction of cis-norbornene-exo-2,3-dicarboximide with various reagents under controlled conditions. One common method involves the use of palladium on carbon as a catalyst in methanol, with the reaction being carried out under hydrogen at room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(3aS,4R,7S,7aR)-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-3aH-4,7-epoxyisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The epoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
科学的研究の応用
(3aS,4R,7S,7aR)-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-3aH-4,7-epoxyisoindole-1,3-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of advanced materials with specific properties.
作用機序
The mechanism of action of (3aS,4R,7S,7aR)-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-3aH-4,7-epoxyisoindole-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. This compound may also interact with specific pathways involved in cellular signaling and metabolism .
類似化合物との比較
Similar Compounds
(3aS,4R,7S,7aR)-4,7-dimethyl-octahydro-2-benzofuran-1,5-dione: Shares a similar core structure but differs in the functional groups attached.
(3aS,4R,7S,7aR)-hexahydro-4,7-methano-1H-isoindole-1,3-dione: Another related compound with a similar backbone but different substituents.
Uniqueness
The uniqueness of (3aS,4R,7S,7aR)-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-3aH-4,7-epoxyisoindole-1,3-dione lies in its specific stereochemistry and the presence of the epoxy group, which confer distinct chemical reactivity and potential biological activity.
特性
分子式 |
C15H15NO3 |
|---|---|
分子量 |
257.28 g/mol |
IUPAC名 |
(3aS,4R,7S,7aR)-7a-methyl-2-phenyl-4,5,6,7-tetrahydro-3aH-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C15H15NO3/c1-15-11-8-7-10(19-11)12(15)13(17)16(14(15)18)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3/t10-,11+,12+,15+/m1/s1 |
InChIキー |
CQJNEJKGCVYECU-YXMPFFBPSA-N |
異性体SMILES |
C[C@]12[C@@H]3CC[C@H]([C@H]1C(=O)N(C2=O)C4=CC=CC=C4)O3 |
正規SMILES |
CC12C3CCC(C1C(=O)N(C2=O)C4=CC=CC=C4)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,4S)-(+)-2-(3,4-Dichloro-benzyl)-2,5-diaza-bicyclo[2.2.1]heptane 2CF3cooh](/img/structure/B13800702.png)
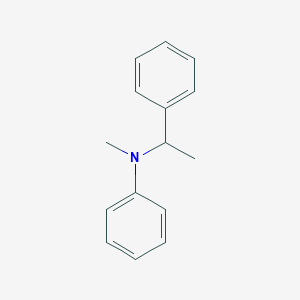
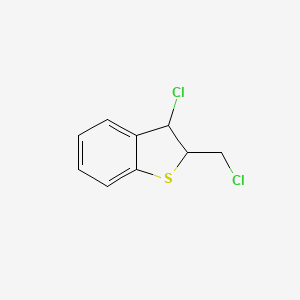
![3-[2-(Pyridin-4-yl)ethyl]pyridine](/img/structure/B13800722.png)

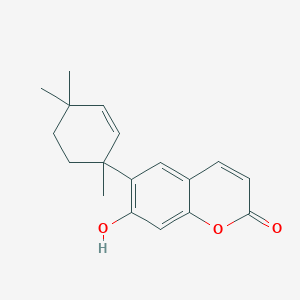
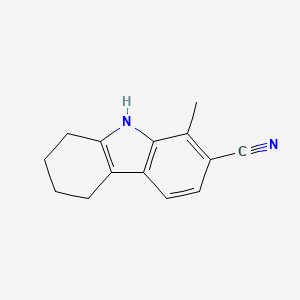
![(2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]propionic acid trimethylsilyl ester](/img/structure/B13800747.png)
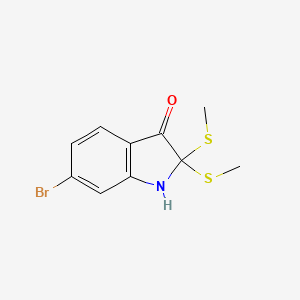
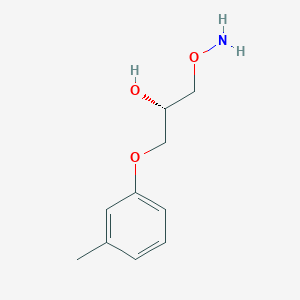

![Isopropyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B13800770.png)

